BMS-820132

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

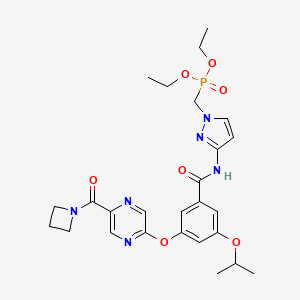

Molekularformel |

C26H33N6O7P |

|---|---|

Molekulargewicht |

572.5 g/mol |

IUPAC-Name |

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |

InChI |

InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |

InChI-Schlüssel |

OYUDYQMFVRHPIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking the Potential of Glucokinase Activation: A Deep Dive into the Structure-Activity Relationship of BMS-820132

For Immediate Release

PRINCETON, NJ – December 8, 2025 – In the ongoing quest for novel therapeutics to combat type 2 diabetes, the allosteric activation of glucokinase (GK) has emerged as a promising strategy. Bristol Myers Squibb's BMS-820132, a partial glucokinase activator, represents a significant advancement in this class of compounds, designed to mitigate the risk of hypoglycemia associated with full GK activation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis.[1][2][3] Small molecule activators of GK can enhance glucose uptake and utilization, thereby lowering blood glucose levels. The development of this compound was the culmination of extensive SAR studies aimed at identifying a potent and safe clinical candidate.[1][2]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of this compound and its key analogs. The data highlights the impact of structural modifications on the potency of these compounds as glucokinase activators. The primary measure of activity is the AC50, the concentration of the compound that produces half-maximal activation of the glucokinase enzyme.

| Compound | R¹ | R² | R³ | GK AC50 (nM)[1] |

| 11 (Full Activator) | H | H | H | 38 |

| Analog A | Me | H | H | 150 |

| Analog B | H | Cl | H | 85 |

| Analog C | H | H | OMe | 55 |

| 31 (this compound) | i-Pr | H | 5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy | 29 |

Experimental Protocols

The determination of glucokinase activation was performed using a robust enzymatic assay. A detailed methodology is provided below to facilitate reproducibility and further investigation.

Glucokinase Activation Assay

Objective: To determine the concentration at which a compound elicits half-maximal activation (AC50) of the human glucokinase enzyme.

Principle: The assay measures the rate of glucose-6-phosphate (G6P) production by glucokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by fluorescence or absorbance at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Tris buffer (pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

A reaction mixture is prepared containing Tris buffer, MgCl₂, ATP, NADP+, and G6PDH.

-

Test compounds at various concentrations are added to the wells of the microplate.

-

Recombinant human glucokinase is added to each well.

-

The reaction is initiated by the addition of glucose.

-

The plate is incubated at a controlled temperature (e.g., 30°C).

-

The rate of NADPH formation is measured kinetically over a set period using a plate reader.

-

The AC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Relationships and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the glucokinase signaling pathway, the experimental workflow, and the logical relationship of the SAR.

Caption: Glucokinase Signaling Pathway Activation by this compound.

Caption: Workflow for the Glucokinase Enzymatic Activation Assay.

Caption: Logical Progression of the SAR studies leading to this compound.

Conclusion

The discovery of this compound as a partial glucokinase activator is a testament to the power of systematic structure-activity relationship studies. By carefully modifying the core amino heteroaryl phosphonate benzamide scaffold, researchers at Bristol Myers Squibb were able to fine-tune the pharmacological profile of these compounds, leading to a potent activator with a potentially improved safety profile. The detailed data and methodologies presented in this guide are intended to support the ongoing research and development of novel glucokinase activators for the treatment of type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

BMS-820132: A Technical Overview of a Partial Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Executive Summary

BMS-820132 is an investigational, orally active, partial activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Developed by Bristol Myers Squibb, this compound was designed to address the therapeutic potential of glucokinase activation for type 2 diabetes while mitigating the risk of hypoglycemia observed with full GK activators.[1][2] Preclinical studies have demonstrated its ability to modulate glucokinase activity and impact glucose metabolism. Phase 1 clinical trials have been completed, though detailed results are not publicly available. This document provides a comprehensive technical guide to the core preclinical data and mechanism of action of this compound.

Introduction to Glucokinase Activation

Glucokinase, found predominantly in the liver and pancreatic β-cells, acts as a glucose sensor, regulating insulin secretion and hepatic glucose metabolism.[1] Its activation is a key step in the glycolytic pathway, converting glucose to glucose-6-phosphate. Small molecule activators of glucokinase have been pursued as a therapeutic strategy for type 2 diabetes due to their potential to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake.[1][2] However, early generation, "full" glucokinase activators were associated with a significant risk of hypoglycemia.[1][2] this compound was developed as a "partial" activator to achieve a more controlled and physiological modulation of glucokinase activity, thereby aiming for a better safety profile.[1][2]

Mechanism of Action

This compound allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve for glucokinase activity, meaning the enzyme is more active at lower glucose concentrations than it would be otherwise. As a partial activator, this compound is designed to elicit a submaximal activation of glucokinase compared to full activators, which is intended to reduce the likelihood of excessive insulin secretion and subsequent hypoglycemia, particularly in low-glucose conditions.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

Preclinical Pharmacology

In Vitro Data

This compound has been characterized as a potent partial activator of glucokinase.

| Parameter | Value | Description |

| AC50 | 29 nM | Concentration for 50% of maximal activation of glucokinase.[3] |

| EC50 (12 mM Glucose) | 39 nM | Effective concentration in rats with hyperglycemia.[4][5] |

| EC50 (5 mM Glucose) | 73 nM | Effective concentration in rats with normal blood glucose.[4][5] |

In Vivo Data

Studies in animal models have demonstrated the glucose-lowering effects of this compound.

| Animal Model | Dosing | Key Findings |

| High-fat diet-induced obese (DIO) mice | 3 µmol/kg and 30 µmol/kg (single oral dose) | Decreased glucose levels in an oral glucose tolerance test (OGTT).[3] |

| Normal Sprague-Dawley (SD) rats | 10-200 mg/kg (once daily for 1 month) | Resulted in body weight reduction.[3] |

| Zucker diabetic fatty (ZDF) rats | 10-200 mg/kg (once daily for 1 month) | Did not induce body weight reduction, suggesting toxicity in normal rats was secondary to exaggerated pharmacology.[3] |

| Beagle dogs | 10, 60, and 120 mg/kg (once daily for 1 month) | Insignificant effects on food consumption.[3] |

Experimental Protocols

In Vitro Glucokinase Activation Assay (Representative Protocol)

A representative protocol for determining the in vitro activation of glucokinase by a compound like this compound would involve the following steps. The specific details for the this compound assays are proprietary to Bristol Myers Squibb.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, recombinant human glucokinase, the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH), ATP, and NADP⁺.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of glucose.

-

Measurement: The activity of glucokinase is indirectly measured by monitoring the rate of NADPH production, which is catalyzed by G6PDH as it converts the glucose-6-phosphate product of the glucokinase reaction. The increase in absorbance at 340 nm due to NADPH formation is measured over time using a spectrophotometer.

-

Data Analysis: The rate of reaction at each concentration of this compound is determined. The data is then plotted as the percentage of activation against the log of the compound concentration to generate a dose-response curve, from which the AC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT) (Representative Protocol)

The following is a general protocol for an OGTT in rodents.

-

Animal Acclimation and Fasting: Rodents are acclimated to the experimental conditions and then fasted overnight (typically 16-18 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected (t=0 minutes) to measure fasting blood glucose levels.

-

Compound Administration: this compound or a vehicle control is administered orally at the desired doses.

-

Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), an oral glucose challenge (e.g., 2 g/kg body weight) is given.

-

Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Blood Glucose Measurement: Blood glucose concentrations in the collected samples are measured using a glucometer.

-

Data Analysis: The blood glucose levels over time are plotted, and the area under the curve (AUC) is calculated to assess the effect of the compound on glucose tolerance.

Clinical Development

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes.

| Clinical Trial Identifier | Title | Status |

| NCT01105429 | Placebo-Controlled, Ascending Single-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects With Type 2 Diabetes on Background Therapy of Metformin | Completed |

| NCT01290575 | Placebo-Controlled, Ascending Multiple-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Type 2 Diabetes Treated With Metformin Monotherapy | Completed[6] |

As of the publication of this document, the detailed results of these clinical trials have not been made publicly available in peer-reviewed journals or conference proceedings.[4][5]

Toxicology

Toxicology studies were conducted in rats and dogs. In healthy euglycemic Sprague-Dawley rats and beagle dogs, administration of this compound for one month led to significant and prolonged hypoglycemia, which was associated with adverse histopathological findings. However, when administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats, this compound did not cause hypoglycemia or the associated adverse effects. This suggests that the observed toxicity in healthy animals was a consequence of the exaggerated pharmacological effect (i.e., potent glucose-lowering leading to hypoglycemia) rather than off-target toxicity.

Conclusion

This compound is a partial glucokinase activator that has demonstrated promising preclinical activity in modulating glucose metabolism. Its development was aimed at harnessing the therapeutic benefits of glucokinase activation while minimizing the risk of hypoglycemia. The available preclinical data supports its mechanism of action and in vivo efficacy in animal models. While Phase 1 clinical trials have been completed, the absence of publicly available data precludes a comprehensive assessment of its clinical potential and safety profile in humans. Further disclosure of the clinical trial results is necessary to fully understand the therapeutic utility of this compound.

References

- 1. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

BMS-820132: A Technical Guide to a Partial Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is a potent and orally active partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[1][2] As a key regulator of glucose-stimulated insulin secretion in pancreatic β-cells and glucose disposal in the liver, glucokinase has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus. This compound has been investigated for its potential to modulate glucokinase activity and thereby improve glycemic control. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound.

Chemical Properties and Data

This compound is a complex organic molecule with the CAS Number 1001419-18-6.[2][3] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1001419-18-6 | [2][3] |

| IUPAC Name | Diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate | [4] |

| Molecular Formula | C26H33N6O7P | [2][3] |

| Molecular Weight | 572.55 g/mol | [2] |

| SMILES String | CCOP(=O)(CN1C=C(NC(=O)C2=CC(=C(OC3=NC=C(C=N3)C(=O)N4CCC4)C=C2)OC(C)C)C=N1)OCC | [5] |

| Solubility | Soluble in DMSO. | N/A |

| Physical State | Solid (powder) | [3] |

| Melting Point | Not available in the searched resources. | N/A |

Synthesis

The synthesis of this compound is a multi-step process that involves the formation of key amide and ether linkages, culminating in the introduction of the phosphonate group. While a detailed, step-by-step protocol is not publicly available, the general synthetic route has been described in the scientific literature. The process can be summarized as the coupling of a substituted pyrazole intermediate with a functionalized benzoic acid derivative, followed by the incorporation of the diethyl phosphonate moiety.

Below is a logical workflow diagram illustrating the key stages of the synthesis.

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a partial allosteric activator of glucokinase.[1][6] Glucokinase acts as a glucose sensor in several key metabolic tissues, most notably the pancreatic β-cells and the liver. By binding to an allosteric site on the glucokinase enzyme, this compound enhances its catalytic activity, leading to increased phosphorylation of glucose to glucose-6-phosphate. This action has distinct downstream effects in different tissues.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the activation of glucokinase by this compound increases the rate of glycolysis. This leads to a rise in the intracellular ATP/ADP ratio, which in turn closes ATP-sensitive potassium (K-ATP) channels on the cell membrane. The closure of these channels causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions. The elevated intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

Caption: Signaling pathway of this compound in pancreatic β-cells.

Hepatic Signaling

In the liver, glucokinase activation by this compound also increases the formation of glucose-6-phosphate. This has two primary metabolic fates: it can be converted into glycogen for storage or enter the glycolytic pathway to produce pyruvate and subsequently ATP. Both pathways contribute to the liver's role in postprandial glucose uptake and disposal, thereby lowering blood glucose levels.

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Protocols

The following are generalized protocols for key experiments involving glucokinase activators like this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Glucokinase Activation Assay

This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase. A common method is a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.

-

Add a small volume of this compound solution (at various concentrations) or DMSO (as a vehicle control) to the wells of the microplate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding glucokinase to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature.

-

The rate of increase in absorbance is proportional to the rate of glucokinase activity.

-

Calculate the fold activation by comparing the rates in the presence of this compound to the vehicle control.

Caption: Workflow for a typical glucokinase activation assay.

Oral Glucose Tolerance Test (OGTT) in Rodents

An OGTT is a common in vivo experiment to assess the effect of a compound on glucose tolerance.

Materials:

-

Rodents (e.g., mice or rats), fasted overnight

-

This compound formulation for oral administration

-

Vehicle control

-

Glucose solution for oral gavage (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

Equipment for blood collection (e.g., lancets, micro-hematocrit tubes)

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Orally administer this compound or the vehicle control to the animals.

-

After a specific pre-treatment time (e.g., 30-60 minutes), administer an oral glucose bolus.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

-

A reduction in the glucose AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Caption: Workflow for a typical oral glucose tolerance test.

Conclusion

This compound is a valuable research tool for investigating the role of glucokinase in glucose metabolism and the potential of glucokinase activators as therapeutic agents for type 2 diabetes. This guide provides essential technical information to aid researchers in their studies with this compound. It is important to note that all experiments should be conducted in accordance with relevant laboratory safety protocols and animal welfare regulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound|1001419-18-6|COA [dcchemicals.com]

- 4. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on BMS-820132 for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-820132 is a novel, orally bioavailable, partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. Developed by Bristol Myers Squibb, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus. Unlike full glucokinase activators which have been associated with a significant risk of hypoglycemia, this compound was designed as a partial activator to mitigate this risk while maintaining glucose-lowering efficacy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetics. Detailed experimental protocols and visualizations of the relevant signaling pathways are also presented to support further research and development in this area. While Phase I clinical trials have been completed, detailed quantitative results are not publicly available at the time of this writing.

Introduction

Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism, thereby regulating glucose-stimulated insulin secretion (GSIS).[1] In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output.[2] Small molecule glucokinase activators (GKAs) that allosterically activate GK have emerged as a promising therapeutic strategy for type 2 diabetes.[3] However, early-generation "full" GKAs were hampered by a significant risk of hypoglycemia.[3]

This compound was developed as a "partial" GK activator with the aim of providing a wider therapeutic window by reducing the risk of hypoglycemia.[3] This document summarizes the key preclinical findings for this compound and provides a technical resource for researchers in the field.

Mechanism of Action

This compound is an allosteric activator of the glucokinase enzyme.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose and enhances its catalytic activity.[3] This leads to increased glucose phosphorylation in pancreatic β-cells and hepatocytes, resulting in:

-

In Pancreatic β-cells: Enhanced glucose-stimulated insulin secretion.

-

In Hepatocytes: Increased glucose uptake and glycogen synthesis, and decreased hepatic glucose production.

The "partial" activation nature of this compound suggests that it may not fully activate the enzyme at low glucose concentrations, thereby reducing the risk of inappropriate insulin secretion and subsequent hypoglycemia.[3]

Quantitative Data

In Vitro Glucokinase Activation

| Parameter | Value | Species | Reference |

| AC50 | 29 nM | Human (recombinant) | [4] |

| EC50 (at 12 mM glucose) | 39 nM | Rat | [4] |

| EC50 (at 5 mM glucose) | 73 nM | Rat | [4] |

Preclinical Pharmacokinetics

| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) | Reference |

| Mouse | 10 mg/kg (oral) | 1.8 | 0.5 | 4.9 | 1.7 | [5] |

| Rat | 10 mg/kg (oral) | 2.5 | 1.0 | 11.5 | 2.1 | [5] |

| Dog | 3 mg/kg (oral) | 1.5 | 1.0 | 7.8 | 2.5 | [5] |

Preclinical Efficacy

| Animal Model | Treatment | Key Findings | Reference |

| High-fat diet-induced obese (DIO) mice | Single oral dose (3 and 30 µmol/kg) | Dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT). | [5] |

| Zucker diabetic fatty (ZDF) rats | Daily oral administration for 1 month | Did not induce hypoglycemia. | [6] |

| Sprague-Dawley (SD) rats (euglycemic) | Daily oral administration for 1 month | Caused marked and extended hypoglycemia at therapeutic exposures. | [6] |

Experimental Protocols

In Vitro Glucokinase Activation Assay

A biochemical assay using recombinant human glucokinase is performed to determine the potency of this compound. The assay measures the rate of glucose phosphorylation, which is coupled to the production of a detectable signal (e.g., NADH formation measured by absorbance at 340 nm).

-

Enzyme: Recombinant human glucokinase.

-

Substrates: Glucose and ATP.

-

Coupling Enzymes: Glucose-6-phosphate dehydrogenase.

-

Detection: Spectrophotometric measurement of NADH production at 340 nm.

-

Procedure: The reaction is initiated by adding ATP to a mixture of glucokinase, glucose, this compound (at varying concentrations), and the coupling enzymes. The rate of NADH production is monitored over time.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal activation (AC50) is calculated by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in DIO Mice

This experiment assesses the effect of this compound on glucose tolerance in a diet-induced obesity mouse model of type 2 diabetes.

-

Animals: Male high-fat diet-induced obese (DIO) mice.

-

Acclimation: Animals are acclimated to the facility for at least one week before the experiment.

-

Fasting: Mice are fasted overnight (approximately 16 hours) before the study.

-

Dosing: this compound or vehicle is administered orally at specified doses.

-

Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally 30 minutes after compound administration.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose excursion.

Signaling Pathways and Experimental Workflows

Glucokinase Activation Pathway in Pancreatic β-cells

References

- 1. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vivo Efficacy of BMS-820132: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of BMS-820132, a partial glucokinase (GK) activator, in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering detailed insights into the compound's pharmacological effects, experimental methodologies, and underlying mechanisms of action.

Core Efficacy and Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] By enhancing GK activity, this compound facilitates the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step in glycolysis. This action is central to its glucose-lowering effects observed in preclinical models.[1]

In pancreatic β-cells, the increased conversion of glucose to glucose-6-phosphate leads to a higher ATP:ADP ratio. This, in turn, triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ stimulates the exocytosis of insulin-containing granules, resulting in increased glucose-stimulated insulin secretion.

Quantitative Efficacy Data in Animal Models

The in vivo efficacy of this compound has been evaluated in several animal models, demonstrating its potential for glycemic control. However, its effects are notably dependent on the glycemic state of the animal model.

| Animal Model | Dosing Regimen | Key Efficacy Findings | Reference(s) |

| High-Fat Diet-Induced Obese (DIO) Mice | 3 µmol/kg and 30 µmol/kg (oral, single dose) | Dose-dependent reduction in glucose levels during an oral glucose tolerance test (OGTT). | [1] |

| Normal Sprague-Dawley (SD) Rats | 10-200 mg/kg (oral, once daily for 1 month) | Significant reduction in blood glucose levels. At higher doses, marked and extended hypoglycemia was observed, leading to toxicity. | [1] |

| Zucker Diabetic Fatty (ZDF) Rats | Daily oral administration for 1 month | No significant glucose-lowering effect. Importantly, this compound did not induce hypoglycemia or the associated histopathological toxicities seen in euglycemic rats, even at exposures exceeding those in SD rats.[1] | [1] |

| Beagle Dogs | 1-month toxicology studies | Similar to SD rats, administration resulted in marked and extended hypoglycemia with associated clinical signs of toxicity. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the key experimental protocols used in the evaluation of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of a compound on glucose disposal following an oral glucose challenge.

-

Animals: High-fat diet-induced obese (DIO) mice are commonly used to model insulin resistance.

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Compound Administration: this compound is administered orally (e.g., via gavage) at the desired doses (e.g., 3 and 30 µmol/kg). A vehicle control group receives the formulation excipient.

-

Glucose Challenge: 30-60 minutes after compound administration, a baseline blood sample is collected (t=0). Immediately after, a glucose solution (typically 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes) via tail vein or retro-orbital bleeding.

-

Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Chronic Dosing and Toxicity Study in Sprague-Dawley Rats

This protocol evaluates the long-term efficacy and safety of a compound in a normoglycemic model.

-

Animals: Healthy, male and female Sprague-Dawley rats.

-

Dosing: this compound is administered orally once daily for a period of one month at a range of doses (e.g., 10, 50, 100, 200 mg/kg).

-

Monitoring:

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as lethargy, tremors, or changes in behavior.

-

Blood Glucose Monitoring: Blood glucose levels are monitored regularly to assess for hypoglycemia.

-

Body Weight and Food Consumption: Measured weekly to assess general health.

-

-

Terminal Procedures: At the end of the study, animals are euthanized, and blood is collected for clinical chemistry and hematology. A full necropsy is performed, and major organs and tissues are collected for histopathological examination to identify any treatment-related changes.[1]

Efficacy and Safety Study in Zucker Diabetic Fatty (ZDF) Rats

This protocol assesses the efficacy and safety of a compound in a genetic model of type 2 diabetes and obesity.

-

Animals: Male Zucker Diabetic Fatty (ZDF) rats, which are hyperglycemic and insulin-resistant.

-

Dosing: this compound is administered orally on a daily basis for one month.

-

Endpoints:

-

Glycemic Control: Blood glucose levels are monitored throughout the study to determine if the compound can lower glucose in a hyperglycemic state.

-

Safety Assessment: Animals are monitored for clinical signs of hypoglycemia and other toxicities.

-

Histopathology: At the end of the study, tissues are collected for histopathological analysis to confirm the absence of the toxicities observed in euglycemic models.[1]

-

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are provided below to facilitate a deeper understanding.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-820132: A Technical Overview of a Partial Glucokinase Activator for Glucose Homeostasis Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is a partial activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. Developed by Bristol Myers Squibb, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus.[1][2] Glucokinase acts as a glucose sensor in key metabolic tissues, primarily the pancreas and liver, and its activation is a promising strategy for managing hyperglycemia.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on glucose metabolism as demonstrated in preclinical and clinical studies, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Partial Activation of Glucokinase

This compound functions as an allosteric activator of glucokinase, enhancing its enzymatic activity.[1] Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism in both pancreatic β-cells and hepatocytes.[1] As a "partial" activator, this compound is designed to modulate GK activity in a glucose-dependent manner, aiming to reduce the risk of hypoglycemia that has been a concern with "full" glucokinase activators.[1]

In pancreatic β-cells, the activation of glucokinase by this compound is intended to increase glucose-stimulated insulin secretion. In the liver, it is expected to enhance glucose uptake and glycogen synthesis. This dual action addresses key pathophysiological defects in type 2 diabetes.

Preclinical and Clinical Data Summary

In Vitro Activity

| Parameter | Value |

| AC50 | 29 nM |

| Mechanism | Partial Glucokinase Activator |

AC50: The concentration of a drug that gives half-maximal response.

Preclinical In Vivo Efficacy

Oral glucose tolerance tests (OGTT) in preclinical models have been a key measure of this compound's efficacy.

Table 1: Effect of this compound on Glucose Levels in an Oral Glucose Tolerance Test (OGTT) in Normal Rats

| Treatment Group | Dose (μmol/kg, p.o.) | Glucose Lowering Effect |

| Vehicle Control | - | - |

| This compound | 3 | Yes |

| This compound | 30 | Yes |

p.o.: per os (by mouth)

It is noteworthy that in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, this compound did not demonstrate a significant glucose-lowering effect in the OGTT.[3]

Clinical Trial Information

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and in patients with type 2 diabetes. The following clinical trials have been registered:

-

NCT01105429: A placebo-controlled, ascending single-dose study in subjects with type 2 diabetes on background metformin therapy.[2]

-

NCT01290575: A placebo-controlled, ascending multiple-dose study in subjects with type 2 diabetes treated with metformin monotherapy.[2]

While detailed quantitative results from these trials are not publicly available in tabular format, the progression to these stages indicates initial safety and tolerability.

Toxicology Studies

Toxicology studies of this compound have been conducted in both rats and dogs. A one-month study in healthy euglycemic Sprague-Dawley (SD) rats and beagle dogs revealed that at exposures comparable to therapeutic clinical levels, this compound led to significant and prolonged hypoglycemia.[2] This was associated with adverse histopathological findings in the stomach, sciatic nerve, myocardium, and skeletal muscles.[2]

To investigate if these toxicities were a direct result of the exaggerated pharmacology (i.e., hypoglycemia), a subsequent one-month study was conducted in male Zucker diabetic fatty (ZDF) rats, which are hyperglycemic and insulin-resistant.[2] In this diabetic model, this compound did not induce hypoglycemia or the associated adverse effects observed in the euglycemic animals, even at higher exposures.[2] This suggests that the observed toxicities in the initial studies were likely secondary to prolonged hypoglycemia.[2]

Table 2: Summary of 1-Month Toxicology Studies

| Species | Model | Dose Range (mg/kg, p.o., once daily) | Key Findings |

| Sprague-Dawley Rats | Euglycemic | 10-200 | Marked and extended hypoglycemia, degenerative histopathological changes.[2][3] |

| Beagle Dogs | Euglycemic | 10, 60, 120 | Marked and extended hypoglycemia, degenerative histopathological changes.[2][3] |

| Zucker Diabetic Fatty (ZDF) Rats | Hyperglycemic | Not specified | No hypoglycemia or associated histopathological adverse effects.[2] |

Experimental Protocols

In Vitro Glucokinase Activation Assay

A detailed experimental protocol for the in vitro glucokinase activation assay for this compound is not publicly available. However, a general methodology for such an assay would involve:

-

Enzyme and Substrates: Recombinant human glucokinase, glucose, and adenosine triphosphate (ATP).

-

Assay Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate. This can be coupled to a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent). For instance, the production of ADP can be coupled to the pyruvate kinase and lactate dehydrogenase system, where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm.

-

Procedure:

-

Glucokinase is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of glucose and ATP.

-

The rate of the reaction is measured over time using a plate reader.

-

Data is analyzed to determine the AC50 value, which is the concentration of this compound that produces 50% of the maximum activation.

-

Oral Glucose Tolerance Test (OGTT) in Rodents

The following is a generalized protocol for an OGTT in rats, based on standard methodologies. The specific parameters for the this compound studies may have varied.

-

Animal Model: Male Sprague-Dawley rats or other relevant strains.

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at the specified doses (e.g., 3 and 30 μmol/kg).[3]

-

Glucose Challenge: After a set period following drug administration (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between the treatment and vehicle groups to assess the effect of the compound on glucose tolerance.

One-Month Toxicology Study in Rats and Dogs

The following is a generalized protocol for a sub-chronic toxicology study.

-

Animal Models: Sprague-Dawley rats and Beagle dogs.

-

Groups: At least three dose groups of this compound and a concurrent control group receiving the vehicle. Both male and female animals are typically included.

-

Dosing: The test article is administered daily (e.g., orally via gavage or in capsules) for 28 or 30 consecutive days. Doses for this compound ranged from 10 to 200 mg/kg in rats and 10 to 120 mg/kg in dogs.[3]

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations are performed before the study and at termination.

-

Electrocardiography (ECG): Performed in larger animals like dogs at baseline and at the end of the study.

-

-

Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.

Signaling Pathways and Experimental Workflows

Glucokinase Activation Signaling Pathway in Pancreatic β-Cell

Caption: Glucokinase activation pathway in pancreatic β-cells.

Glucokinase Activation Signaling Pathway in Hepatocyte

Caption: Glucokinase activation pathway in hepatocytes.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a partial glucokinase activator that has demonstrated glucose-lowering effects in preclinical models, albeit with a potential for hypoglycemia at therapeutic doses in euglycemic conditions. The toxicology studies in a diabetic rat model suggest that the observed adverse effects are likely a consequence of exaggerated pharmacology rather than direct off-target toxicity. The progression of this compound to Phase 1 clinical trials indicates its potential as a therapeutic agent for type 2 diabetes. However, the lack of publicly available detailed clinical efficacy data makes it challenging to fully assess its therapeutic window and future prospects. Further research and publication of clinical trial results are necessary to fully elucidate the role of this compound in the management of glucose homeostasis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BMS-820132, a Partial Glucokinase Activator

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] As a glucose sensor in pancreatic β-cells and hepatocytes, glucokinase plays a pivotal role in regulating insulin secretion and hepatic glucose metabolism.[2][3] Allosteric activators of glucokinase, such as this compound, are of significant interest as potential therapeutic agents for type 2 diabetes.[4][5][6] Unlike full activators, partial activators like this compound are designed to mitigate the risk of hypoglycemia.[4][5] These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds.

Data Presentation

The in vitro activity of this compound on glucokinase can be quantified by determining its effect on the enzyme's kinetic parameters. The following table summarizes key quantitative data that can be obtained from the described assays.

| Parameter | This compound | Description |

| AC50 | 29 nM[1] | The concentration of the compound that produces 50% of the maximal activation of glucokinase at a fixed glucose concentration. |

| Fold Activation (at saturating concentration) | To be determined | The maximum increase in glucokinase activity in the presence of the compound compared to the basal activity. |

| Effect on Km for Glucose | To be determined | The impact of the compound on the substrate concentration (glucose) at which the reaction rate is half of Vmax. Glucokinase activators typically decrease the Km for glucose. |

| Effect on Vmax | To be determined | The effect of the compound on the maximum rate of the enzymatic reaction at saturating substrate concentrations. Partial activators may have a modest effect on Vmax compared to full activators. |

Signaling Pathway

Glucokinase acts as a glucose sensor. In pancreatic β-cells, increased glucose levels lead to a conformational change in glucokinase, enhancing its activity. This results in increased glucose phosphorylation, a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, glucokinase activation promotes glucose uptake and conversion to glycogen. This compound allosterically binds to glucokinase, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity, thereby amplifying these downstream signals.

Caption: Glucokinase signaling pathway in a pancreatic β-cell.

Experimental Protocols

A common and robust method for determining the in vitro activity of glucokinase activators is a coupled-enzyme fluorometric assay. This assay measures the rate of NADPH production, which is directly proportional to glucokinase activity.

Principle of the Assay

Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The fluorescence of NADPH (Ex/Em = 340/460 nm) is monitored over time.

Materials and Reagents

-

Recombinant human glucokinase

-

This compound

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Bovine Serum Albumin (BSA)

-

HEPES buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Preparation of Solutions

-

Assay Buffer: 50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 2 mM dithiothreitol (DTT), 0.1% BSA, pH 7.4.

-

Enzyme Solution: Prepare a working solution of recombinant human glucokinase in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

-

Substrate/Cofactor Mix: Prepare a 2X working solution in assay buffer containing D-Glucose, ATP, and NADP+. The final concentrations in the assay will be varied to determine kinetic parameters. For AC50 determination, a fixed concentration of glucose (e.g., 5 mM) is typically used.

-

Coupling Enzyme Solution: Prepare a working solution of G6PDH in assay buffer.

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dilution Series: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.

Experimental Workflow

Caption: Experimental workflow for the glucokinase activation assay.

Assay Procedure

-

To each well of a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

G6PDH solution

-

Substrate/Cofactor Mix (containing glucose, ATP, and NADP+)

-

1 µL of the this compound dilution series or DMSO for control wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

-

Mix the plate gently and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Glucokinase Enzyme Solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 340/460 nm) every minute for 30-60 minutes.

Data Analysis

-

For each well, plot the fluorescence intensity against time. The initial reaction rate (velocity) is the slope of the linear portion of this curve.

-

Percentage Activation: Calculate the percentage activation of glucokinase by this compound at each concentration using the following formula:

Where Rate_compound is the reaction rate in the presence of this compound, Rate_DMSO is the basal reaction rate with DMSO only, and Rate_max_activation is the rate at the highest, saturating concentration of a full activator (or the highest concentration of this compound tested if a full activator is not used as a reference).

-

AC50 Determination: Plot the percentage activation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

-

Kinetic Parameter Determination (Km and Vmax): To determine the effect of this compound on the Km for glucose and Vmax, perform the assay with varying concentrations of glucose at a fixed, saturating concentration of this compound. Plot the reaction rates against the glucose concentration and fit the data to the Michaelis-Menten equation.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of the partial glucokinase activator, this compound. These assays are essential for understanding its mechanism of action and for the discovery and development of novel glucokinase activators for the treatment of type 2 diabetes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for BMS-820132 Administration in Sprague-Dawley Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BMS-820132, a partial glucokinase activator, to Sprague-Dawley rats. The information compiled herein is intended to guide researchers in designing and executing preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological evaluations.

Compound Information

Compound Name: this compound Mechanism of Action: this compound is an orally active, partial activator of glucokinase (GK). Glucokinase is a key enzyme in glucose metabolism, primarily in the liver and pancreatic β-cells. By partially activating GK, this compound enhances glucose uptake and utilization, leading to a reduction in blood glucose levels. This targeted action makes it a potential therapeutic agent for type 2 diabetes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in Sprague-Dawley rats.

Table 1: Pharmacodynamic and Toxicological Data

| Parameter | Dose (mg/kg, oral) | Duration | Observation |

| Body Weight | 10 - 200 | 1 month, once daily | Reduction in body weight gain observed.[1] |

| Blood Glucose | Not Specified | Single Dose | Decreased glucose levels in an oral glucose tolerance test (OGTT).[1] |

Experimental Protocols

Formulation and Dosing

Formulation: For oral administration, this compound can be formulated as a solution or suspension. Two potential vehicles are:

-

10% DMSO in 90% Corn Oil: This formulation can achieve a solubility of at least 2.5 mg/mL.

-

10% DMSO in 90% (20% SBE-β-CD in Saline): This aqueous-based formulation can also achieve a solubility of at least 2.5 mg/mL.

Dosing Protocol (Oral Gavage):

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for a minimum of 3 days before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Dose Calculation: Calculate the required dose volume based on the most recent body weight of each animal.

-

Restraint: Gently but firmly restrain the rat to immobilize its head and torso.

-

Gavage Needle Insertion: Use a straight or slightly curved, ball-tipped stainless steel gavage needle (16-18 gauge for adult rats). Measure the needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach. Gently insert the needle into the esophagus, allowing the rat to swallow it.

-

Administration: Slowly administer the calculated dose volume.

-

Post-Dosing Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically for the first few hours.

Pharmacokinetic Study Protocol

-

Animal Groups: Divide rats into groups for different time points of blood collection. A typical design would include pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Dosing: Administer a single oral dose of this compound as described in section 3.1.

-

Blood Sample Collection (Tail Vein):

-

Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Clean the tail with an alcohol swab.

-

Using a 25-27 gauge needle, puncture one of the lateral tail veins.

-

Collect approximately 0.2-0.3 mL of blood into EDTA-coated tubes at each time point.

-

Apply gentle pressure to the puncture site to stop the bleeding.

-

-

Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma. The following is a general protocol that should be optimized and validated for specific laboratory conditions.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

-

Oral Glucose Tolerance Test (OGTT) Protocol

-

Animal Preparation: Fast rats overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.

-

Drug Administration: Administer this compound or vehicle orally.

-

Glucose Challenge: After a specified time post-drug administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

Signaling Pathways and Experimental Workflows

Glucokinase Activation Signaling Pathway in Hepatocytes

Caption: Glucokinase activation pathway in hepatocytes.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study in rats.

Logical Relationship of this compound's Effect

Caption: Logical flow of this compound's physiological effects.

References

Application Notes and Protocols for the Use of BMS-820132 in Zucker Diabetic Fatty (ZDF) Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in glucose metabolism. As a potential therapeutic agent for type 2 diabetes, its effects have been evaluated in various preclinical models, including the Zucker diabetic fatty (ZDF) rat. The ZDF rat is a well-established model of obesity, insulin resistance, and hyperglycemia, making it a relevant model for studying anti-diabetic compounds.[1][2][3] These application notes provide a summary of the available information on the use of this compound in ZDF rats, including experimental protocols and data.

It is important to note that the primary study involving this compound in ZDF rats focused on toxicology and the potential for hypoglycemia.[4] The available data suggests that while the compound was well-tolerated and did not induce hypoglycemia in this hyperglycemic model, it also did not demonstrate significant efficacy in improving glucose tolerance.[4][5]

Data Presentation

The following tables summarize quantitative data relevant to the ZDF rat model. It is critical to understand that specific data from the one-month this compound study in ZDF rats is not publicly available in tabular format. Therefore, the data presented below is representative of typical values for male ZDF rats and their lean littermates from various studies to provide a baseline for experimental design and interpretation.

Table 1: General Metabolic Parameters in Male ZDF Rats and Lean Controls

| Parameter | Age (weeks) | ZDF Rats (Vehicle) | Lean Controls (Vehicle) | Reference |

| Fasting Blood Glucose (mg/dL) | 7 | ~150 | ~100 | [2] |

| 10 | >300 | ~100 | [2] | |

| 14 | >400 | ~100 | [1] | |

| Fasting Plasma Insulin (ng/mL) | 7 | ~8 | ~2 | [2] |

| 10 | ~5 | ~2 | [2] | |

| 14 | ~2 | ~2 | [1] | |

| Body Weight (g) | 7 | ~250 | ~200 | [2] |

| 10 | ~350 | ~250 | [2] | |

| 14 | ~400 | ~300 | [1] |

Table 2: Reported Effects of a One-Month this compound Administration in Male ZDF Rats

| Parameter | Dosage | Observation | Reference |

| Hypoglycemia | Not specified | No induction of hypoglycemia | [4] |

| Clinical Signs of Hypoglycemia | Not specified | None observed | [4] |

| Histopathological Effects | Not specified | No adverse effects observed | [4] |

| Body Weight | 10-200 mg/kg (oral, once daily) | No significant reduction | [5] |

| Oral Glucose Tolerance Test (OGTT) | Not specified | Did not decrease glucose levels | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in ZDF rat models, based on the available literature.

One-Month Toxicology and Efficacy Study

This protocol is based on the toxicology study by Tirmenstein et al. (2015) and supplementary information.[4][5]

-

Animals: Male Zucker diabetic fatty (ZDF) rats. The specific age at the start of the study is not detailed in the available abstract but is a critical parameter to define based on the desired diabetic state.

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for a procedure.

-

Acclimation: Allow for a sufficient acclimation period (e.g., one week) before the start of the experiment.

-

Groups:

-

Vehicle control group

-

This compound treatment group(s)

-

-

Drug Administration:

-

Compound: this compound

-

Dosage: 10-200 mg/kg body weight[5]

-

Route: Oral gavage[5]

-

Duration: One month[4]

-

Vehicle: The specific vehicle was not mentioned in the available abstracts. A common vehicle for oral administration of similar compounds is a suspension in 0.5% methylcellulose or a similar suspending agent. It is crucial to determine the appropriate vehicle for this compound.

-

-

Monitoring:

-

Body Weight: Record daily or at least twice weekly.

-

Food and Water Intake: Monitor daily.

-

Clinical Observations: Observe animals daily for any signs of toxicity or hypoglycemia (e.g., lethargy, tremors).

-

Blood Glucose: Measure fasting or random blood glucose levels at regular intervals (e.g., weekly) from tail vein blood using a glucometer.

-

-

Terminal Procedures:

-

At the end of the one-month period, perform a comprehensive necropsy.

-

Collect blood for clinical chemistry and toxicokinetic analysis.

-

Collect tissues for histopathological examination.

-

Oral Glucose Tolerance Test (OGTT)

This is a standard procedure to assess glucose metabolism.

-

Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

-

Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Analysis: Measure blood glucose levels in all samples. The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.

Mandatory Visualization

Signaling Pathway of Glucokinase Activators

Caption: Glucokinase activator signaling pathway.

Experimental Workflow for a One-Month Study

Caption: One-month experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Profiling of Zucker diabetic fatty rats in their progression to the overt diabetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Zucker diabetic fatty (ZDF) rat as a model for human disease based on urinary peptidomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilization of the Zucker Diabetic Fatty (ZDF) Rat Model for Investigating Hypoglycemia-related Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with BMS-820132

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an oral glucose tolerance test (OGTT) to evaluate the pharmacodynamic effects of BMS-820132, a partial glucokinase (GK) activator. Glucokinase is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic target for type 2 diabetes.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that acts as a partial activator of glucokinase.[1] Glucokinase, found primarily in the liver and pancreatic β-cells, plays a pivotal role in glucose sensing and metabolism. By activating glucokinase, this compound enhances glucose uptake and utilization, thereby contributing to the lowering of blood glucose levels. The OGTT is a standard preclinical and clinical procedure to assess the efficiency of glucose disposal and the efficacy of anti-diabetic agents like this compound.

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the central role of glucokinase in glucose metabolism and the mechanism of action for a glucokinase activator like this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical oral glucose tolerance test in a rodent model, illustrating the potential effects of this compound.

Table 1: Blood Glucose Levels During OGTT (mg/dL)

| Time (minutes) | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| -120 (Baseline) | 105 ± 5 | 103 ± 6 | 106 ± 4 |

| 0 (Fasting) | 98 ± 4 | 95 ± 5 | 92 ± 5 |

| 15 | 185 ± 10 | 160 ± 8 | 140 ± 7 |

| 30 | 250 ± 12 | 210 ± 10 | 180 ± 9 |

| 60 | 220 ± 11 | 180 ± 9 | 150 ± 8 |

| 90 | 150 ± 8 | 125 ± 7 | 110 ± 6 |

| 120 | 110 ± 6 | 100 ± 5 | 95 ± 5 |

Table 2: Area Under the Curve (AUC) for Glucose Excursion

| Treatment Group | Glucose AUC (mg·min/dL) | % Reduction vs. Vehicle |

| Vehicle Control | 25000 ± 1500 | - |

| This compound (Low Dose) | 20000 ± 1200 | 20% |

| This compound (High Dose) | 16000 ± 1000 | 36% |

Experimental Protocols

This section provides a detailed methodology for conducting an oral glucose tolerance test to assess the in vivo efficacy of this compound in a preclinical rodent model. This protocol is based on established OGTT procedures and protocols for similar glucokinase activators.

Preclinical Oral Glucose Tolerance Test (OGTT) Protocol

1. Animal Model:

-

Use appropriate rodent models such as Sprague-Dawley rats or C57BL/6 mice.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Acclimatization:

-

Allow animals to acclimate to the facility for at least one week prior to the experiment.

3. Dosing Formulation:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose or 1% Pluronic F127 in water).

-

The vehicle alone will serve as the control.

4. Experimental Workflow:

5. Detailed Procedure:

-

Fasting: Fast the animals for 4-6 hours prior to the experiment, with free access to water.

-

Baseline Blood Sample: At t=-120 minutes, collect a baseline blood sample from the tail vein to measure blood glucose.

-

Compound Administration: At t=-120 minutes, administer this compound or vehicle control via oral gavage.

-

Waiting Period: Allow a 2-hour absorption period for the compound.

-

Fasting Blood Sample: At t=0 minutes, collect a fasting blood sample from the tail vein.

-

Glucose Administration: Immediately after the t=0 sample, administer a 2 g/kg bolus of glucose solution (e.g., 40% w/v) via oral gavage.

-

Serial Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose bolus.

-

Blood Glucose Measurement: Measure blood glucose concentrations for each sample using a calibrated glucometer.

6. Data Analysis:

-

Plot the mean blood glucose concentrations at each time point for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal using the trapezoidal rule.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Concluding Remarks

This document provides a framework for conducting an oral glucose tolerance test to evaluate the pharmacodynamic properties of the glucokinase activator, this compound. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible data. The provided methodologies and data presentation formats are intended to guide researchers in designing and executing their studies effectively.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-820132 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is a potent, orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] As a glucose sensor in pancreatic β-cells and hepatocytes, glucokinase plays a crucial role in regulating insulin secretion and hepatic glucose metabolism.[3][4][5] this compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity.[6] This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in experimental settings.

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₃N₆O₇P | [7] |

| Molecular Weight | 572.55 g/mol | [7] |

| CAS Number | 1001419-18-6 | [7] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [7] |

| Biological Activity | Partial glucokinase (GK) activator | [1][2] |

| AC₅₀ | 29 nM | [1] |

Solubility Data

| Solvent/Vehicle | Solubility | Notes |

| DMSO | ≥ 25 mg/mL | Prepare stock solutions in 100% DMSO. |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.37 mM) | A clear solution suitable for in vivo administration.[1] |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.37 mM) | An alternative clear solution for in vivo use.[1] |

SBE-β-CD: Sulfobutyl ether beta-cyclodextrin

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

-

Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) may aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solutions as recommended below.

Storage of Stock Solutions:

Preparation of Working Solutions for In Vitro Assays

Objective: To prepare diluted working solutions of this compound for use in enzymatic or cell-based assays.

Materials:

-

This compound stock solution (in DMSO)

-

Appropriate assay buffer (e.g., PBS, Tris-HCl) or cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw a vial of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the assay buffer or cell culture medium to achieve the desired final concentrations.

-

Ensure the final concentration of DMSO in the assay is below the tolerance level of the specific assay (typically <0.5%).

-

Prepare fresh working solutions on the day of the experiment.

In Vitro Glucokinase Activation Assay (Enzymatic)

Objective: To determine the effect of this compound on the enzymatic activity of glucokinase. This protocol is based on a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH, which can be measured spectrophotometrically.

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound working solutions

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl₂)

-

Glucose solution

-

ATP solution

-

NADP⁺ solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm or 405 nm (for Thio-NADH)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, glucokinase, G6PDH, NADP⁺, and glucose at the desired concentrations in each well of the 96-well plate.

-

Add the this compound working solutions to the test wells and an equivalent volume of vehicle (e.g., DMSO diluted in buffer) to the control wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Immediately start monitoring the increase in absorbance at 340 nm (for NADPH) or 405 nm (if using Thio-NAD⁺) over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration to determine the AC₅₀ value.

Preparation for In Vivo Administration

Objective: To prepare a formulation of this compound suitable for oral administration in animal models.

Materials:

-

This compound powder

-

DMSO

-

20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline

-

or Corn oil

-

Sterile tubes

Procedure (using SBE-β-CD): [1]

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-